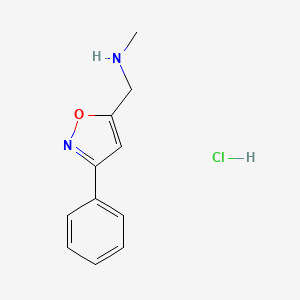

N-Methyl-3-phenyl-5-isoxazolemethanamine hydrochloride

Description

N-Methyl-3-phenyl-5-isoxazolemethanamine hydrochloride is a synthetic organic compound featuring an isoxazole ring substituted with a phenyl group at position 3 and a methylamine group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research.

Properties

IUPAC Name |

N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;/h2-7,12H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBWOFDUGAHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NO1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-3-phenyl-5-isoxazolemethanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 228.7 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting cancer cell growth. Studies indicate that certain isoxazole compounds can induce apoptosis in cancer cells through various signaling pathways .

- Antimicrobial Properties : Research has demonstrated that substituted isoxazoles exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that compounds with isoxazole structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Isoxazole derivatives may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Cell Signaling Pathways : These compounds might influence pathways such as MAPK or NF-kB, which are crucial in cell survival and inflammation.

Table 1: Summary of Biological Activities and Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Musad et al. (2011) | Anticancer | Isoxazole derivatives showed significant cytotoxicity against various cancer cell lines. |

| PMC3998439 | Antimicrobial | Demonstrated effective inhibition against bacterial strains, highlighting the potential for new antibiotics. |

| Patent US20070032475A1 | Anti-inflammatory | Showed modulation of inflammatory markers in animal models, suggesting therapeutic applications in inflammatory diseases. |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring, heterocyclic core modifications, and amine group substitutions. Below is a detailed comparison:

Pharmacological and Chemical Insights

Bioisosteric Replacements: The oxadiazole analog () replaces the isoxazole ring, altering electronic properties and binding affinity. Oxadiazoles are known for improved metabolic resistance compared to isoxazoles . Fluorine substitution () increases lipophilicity (logP ~2.5) and blocks cytochrome P450-mediated oxidation, extending half-life .

Solubility and Salt Forms: Dihydrochloride salts () exhibit higher aqueous solubility (>50 mg/mL) than monohydrochlorides, critical for intravenous formulations . Morpholinoethyl derivatives () introduce a polar tertiary amine, enhancing solubility (logS ~-3.2) for blood-brain barrier penetration .

Electronic Effects :

- Methoxy groups () donate electron density to the phenyl ring, modulating receptor binding. For example, methoxy-substituted analogs show 10-fold higher affinity for 5-HT₂A receptors compared to unsubstituted phenyl derivatives .

Q & A

Basic: What are the recommended synthetic pathways for N-Methyl-3-phenyl-5-isoxazolemethanamine hydrochloride, and how are intermediates purified?

Methodological Answer:

Synthesis typically involves condensation reactions starting with phenyl-substituted isoxazole precursors. For example, analogous isoxazole syntheses (e.g., 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride) utilize oxime intermediates formed via reactions between hydroxylamine hydrochloride and aldehydes under alkaline conditions, followed by cyclization with diketones or esters . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of ethyl acetate/hexane. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm absence of unreacted starting materials .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from tautomerism, residual solvents, or polymorphic forms. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in isoxazole derivatives).

- Cross-validate with X-ray crystallography for unambiguous bond-length and angle confirmation, leveraging databases like NIST for reference spectra .

- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities. For example, a molecular ion peak at m/z 248.0824 (C₁₂H₁₄ClN₂O⁺) confirms the hydrochloride salt .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage: Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and light-induced decomposition. Stability studies indicate ≤5% degradation over 6 months under these conditions .

- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Dust formation should be mitigated via wet handling or solvent-slurry transfers. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting safety data sheets for hydrochloride-specific hazards .

Advanced: What in vitro and in vivo models are suitable for studying its pharmacological activity?

Methodological Answer:

- In vitro: Use reporter gene assays (e.g., RORγt inhibition assays) with IC₅₀ determination via luminescence. Compare selectivity against related receptors (e.g., RORα/β) using competitive binding assays .

- In vivo: Administer orally to murine models (e.g., collagen-induced arthritis) at 10–50 mg/kg/day. Monitor biomarkers like IL-17A via ELISA. Include control groups with selective RORγt inhibitors (e.g., Vimirogant hydrochloride) to benchmark efficacy .

Basic: How is the compound characterized for solubility and formulation compatibility?

Methodological Answer:

- Solubility: Test in buffered solutions (pH 1.2–7.4) using shake-flask method with HPLC quantification. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating co-solvents like DMSO (≤5% v/v) for in vitro studies .

- Formulation: Compatibility with lipid-based carriers (e.g., Labrasol) can enhance bioavailability. Conduct stress testing (40°C/75% RH for 4 weeks) to assess physical stability via DSC and PXRD .

Advanced: What analytical strategies differentiate degradation products from synthetic impurities?

Methodological Answer:

- Use LC-MS/MS with C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Forced degradation (heat, UV light, oxidizers) identifies major breakdown pathways.

- Compare impurity profiles against synthetic intermediates (e.g., N-methylated byproducts) using 2D NMR (COSY, HSQC) to assign structural motifs. Reference standards for common isoxazole degradants (e.g., hydrolyzed amides) are critical .

Basic: What spectroscopic techniques are essential for confirming the hydrochloride salt form?

Methodological Answer:

- FT-IR: A strong absorption band near 2400–2800 cm⁻¹ confirms the presence of HCl.

- Elemental Analysis: Match calculated vs. observed percentages for C, H, N, and Cl (e.g., Cl ~12.5% for 1:1 HCl salt).

- ¹H NMR in D₂O: Absence of amine proton signals (δ 1.5–3.0 ppm) confirms salt formation .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions.

- Docking Studies: Model binding to hepatic enzymes (e.g., CYP3A4) to predict N-demethylation or isoxazole ring oxidation. Validate with in vitro microsomal assays (e.g., rat liver S9 fractions) and UPLC-QTOF metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.